molecular formula C7H2Cl2F4O B1402262 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene CAS No. 1417566-94-9

2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene

Cat. No.: B1402262
CAS No.: 1417566-94-9
M. Wt: 248.99 g/mol
InChI Key: ZFJDCMJVSACRBC-UHFFFAOYSA-N
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Description

2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of substitution reactions. One common method involves the reaction of a difluorobenzene derivative with chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and by-products. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or alkoxy derivatives, while oxidation may produce quinones.

Scientific Research Applications

2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-difluoro-benzene: Lacks the chloro(difluoro)methoxy group, resulting in different chemical properties.

    3-Chloro-1,4-difluoro-benzene: Similar structure but lacks the chloro(difluoro)methoxy group.

    2,3-Dichloro-1,4-difluoro-benzene: Contains an additional chlorine atom, leading to different reactivity.

Uniqueness

2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

2-chloro-3-[chloro(difluoro)methoxy]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-5-3(10)1-2-4(11)6(5)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJDCMJVSACRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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